DSP-1053

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

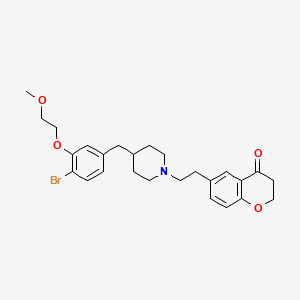

6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32BrNO4/c1-30-14-15-32-26-18-21(2-4-23(26)27)16-20-7-11-28(12-8-20)10-6-19-3-5-25-22(17-19)24(29)9-13-31-25/h2-5,17-18,20H,6-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVLGHSNQJYODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCCC4=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DSP-1053

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-1053 is a novel investigational compound that has demonstrated potential as a rapidly acting antidepressant with a favorable side-effect profile. Its unique pharmacological profile, characterized by a dual mechanism of action, distinguishes it from conventional antidepressant agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key preclinical data, experimental methodologies, and visual representations of its engagement with critical signaling pathways.

Core Mechanism of Action

This compound is a potent serotonin transporter (SERT) inhibitor and a partial agonist of the 5-HT1A receptor .[1][2][3][4][5] This dual activity is believed to contribute to its rapid onset of antidepressant effects and potentially reduced side effects, such as nausea and emesis, compared to traditional selective serotonin reuptake inhibitors (SSRIs).[2][4][6]

Serotonin Transporter (SERT) Inhibition

As a SERT inhibitor, this compound blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[2][4][7] The inhibition of SERT is a well-established mechanism for the treatment of depression.

5-HT1A Receptor Partial Agonism

In addition to SERT inhibition, this compound acts as a partial agonist at 5-HT1A receptors.[1][2][3][4][5] Presynaptic 5-HT1A autoreceptors act as a negative feedback mechanism, reducing the firing rate of serotonergic neurons and serotonin release. By acting as a partial agonist at these autoreceptors, this compound can modulate this feedback loop. Postsynaptically, 5-HT1A receptor activation is associated with anxiolytic and antidepressant effects.[4] The partial agonism at 5-HT1A receptors is thought to contribute to the rapid therapeutic effects and improved tolerability of this compound.[6]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional activity of this compound at human and rat serotonin transporters and 5-HT1A receptors.

Table 1: In Vitro Binding Affinity of this compound

| Target | Species | Ki (nmol/L) |

| Serotonin Transporter (SERT) | Human | 1.02 ± 0.06[2] |

| Rat | 0.489 ± 0.039[2] | |

| 5-HT1A Receptor | Human | 5.05 ± 1.07[2] |

| Rat | 5.09 ± 1.03[2] |

Table 2: In Vitro Functional Activity of this compound

| Target | Assay | Parameter | Value |

| Serotonin Transporter (SERT) | [3H]5-HT uptake in CHO cells expressing human SERT | IC50 (nmol/L) | 2.47 ± 0.41[2] |

| 5-HT1A Receptor | GTPγS assay in CHO cell membrane expressing human 5-HT1A receptor | Intrinsic Activity (%) | 70.0 ± 6.3[2] |

| EC50 (nmol/L) | 98.0 ± 34.9[2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and the workflows of key preclinical experiments.

Caption: Proposed mechanism of action of this compound at the serotonergic synapse.

Caption: Experimental workflow for the preclinical characterization of this compound.

Detailed Experimental Protocols

In Vitro Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT) and the 5-HT1A receptor.

-

SERT Binding Assay:

-

Radioligand: [3H]citalopram.[2]

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human SERT or rat brain tissue homogenates.

-

Protocol: Membranes are incubated with varying concentrations of this compound and a fixed concentration of [3H]citalopram. Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., paroxetine). Bound radioactivity is separated from free radioactivity by rapid filtration and quantified by liquid scintillation counting. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

-

-

5-HT1A Receptor Binding Assay:

-

Radioligand: [3H]8-OH-DPAT.[2]

-

Receptor Source: Membranes from CHO cells stably expressing the human 5-HT1A receptor or rat brain tissue homogenates (e.g., hippocampus).

-

Protocol: Similar to the SERT binding assay, membranes are incubated with this compound and [3H]8-OH-DPAT. Non-specific binding is determined using a high concentration of a competing ligand (e.g., WAY-100635). Ki values are calculated from the resulting IC50 values.

-

In Vitro Functional Assays

-

Objective: To assess the functional activity of this compound at SERT and the 5-HT1A receptor.

-

SERT Functional Assay (5-HT Uptake):

-

Cell Line: CHO cells expressing human SERT.[2]

-

Protocol: Cells are incubated with varying concentrations of this compound followed by the addition of [3H]5-HT. The uptake of [3H]5-HT is allowed to proceed for a defined period. The reaction is terminated by washing the cells with ice-cold buffer. The amount of [3H]5-HT taken up by the cells is determined by liquid scintillation counting. The IC50 value, the concentration of this compound that inhibits 50% of [3H]5-HT uptake, is then calculated.

-

-

5-HT1A Receptor Functional Assay (GTPγS Binding):

-

Receptor Source: Membranes from CHO cells expressing the human 5-HT1A receptor.[2]

-

Protocol: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [35S]GTPγS. Agonist binding to the G-protein coupled 5-HT1A receptor stimulates the binding of [35S]GTPγS. The amount of bound [35S]GTPγS is quantified by liquid scintillation counting. The EC50 (concentration for 50% of maximal effect) and intrinsic activity (maximal effect relative to a full agonist) are determined.

-

In Vivo Preclinical Models

-

Objective: To evaluate the in vivo efficacy of this compound in animal models of depression.

-

Microdialysis in Rats:

-

Animal Model: Male Sprague-Dawley rats.

-

Protocol: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., frontal cortex). Following a recovery period, the probe is perfused with artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals before and after the administration of this compound (e.g., 3 and 10 mg/kg). The concentration of serotonin in the dialysate is measured using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). This allows for the determination of changes in extracellular serotonin levels.[2]

-

-

Forced Swim Test in Rats:

-

Animal Model: Male rats (e.g., Sprague-Dawley).

-

Protocol: Rats are individually placed in a cylinder of water from which they cannot escape. The test typically consists of a pre-test session followed by a test session 24 hours later. During the test session, the duration of immobility (a measure of behavioral despair) is recorded. This compound or a vehicle is administered prior to the test session. A reduction in immobility time is indicative of an antidepressant-like effect. For example, a 2-week administration of this compound (1 mg/kg) has been shown to significantly reduce immobility time.[2][4]

-

-

Olfactory Bulbectomy (OBX) Model in Rats:

-

Animal Model: Male rats.

-

Protocol: The olfactory bulbs are surgically removed, which induces a range of behavioral and neurochemical changes that are reversed by chronic, but not acute, antidepressant treatment. Following a recovery period after surgery, animals are treated with this compound or a vehicle. Behavioral parameters, such as hyperactivity in an open field and emotionality scores, are assessed. One and two-week administration of this compound has been shown to reduce emotional scores and activity in the open field.[2][4]

-

Metabolic Profile

This compound was specifically designed to have a low contribution from the cytochrome P450 enzyme CYP2D6 in its metabolism.[7] This is a significant advantage as CYP2D6 is a highly polymorphic enzyme, and variations in its activity can lead to inter-individual differences in drug efficacy and side effects. The reduced reliance on CYP2D6 for metabolism suggests that this compound may have a more predictable pharmacokinetic profile across a diverse patient population.[7]

Conclusion

This compound exhibits a novel dual mechanism of action, combining potent serotonin transporter inhibition with partial agonism at 5-HT1A receptors. This unique pharmacological profile is supported by robust preclinical data demonstrating high-affinity binding and functional activity at its targets. In vivo studies have confirmed its ability to increase extracellular serotonin levels and produce antidepressant-like effects in established animal models. Furthermore, its low CYP2D6 metabolic contribution suggests a favorable pharmacokinetic profile. These findings collectively position this compound as a promising candidate for the treatment of major depressive disorder with the potential for a rapid onset of action and improved tolerability.

References

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

A Comprehensive Technical Review of DSP-1053: A Novel 5-HT1A Partial Agonist and Serotonin Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of DSP-1053, a novel compound with a dual mechanism of action as a serotonin transporter (SERT) inhibitor and a 5-HT1A receptor partial agonist.[1][2][3][4][5] This document collates key quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Pharmacological Profile of this compound

This compound is a benzylpiperidine derivative identified as a promising candidate for the treatment of depression.[4] Its dual action is suggested to contribute to a faster onset of antidepressant effects and a favorable side effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs).[6][7]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

| Target | Species | Assay Type | Parameter | Value (mean ± SEM) | Reference |

| Serotonin Transporter (SERT) | Human | Radioligand Binding ([³H]citalopram) | Kᵢ | 1.02 ± 0.06 nM | [6][7] |

| Rat | Radioligand Binding ([³H]citalopram) | Kᵢ | 0.489 ± 0.039 nM | [7] | |

| Human | 5-HT Uptake Inhibition ([³H]5-HT) | IC₅₀ | 2.74 ± 0.41 nM | [6][7] | |

| 5-HT1A Receptor | Human | Radioligand Binding ([³H]8-OH-DPAT) | Kᵢ | 5.05 ± 1.07 nM | [6][7] |

| Rat | Radioligand Binding ([³H]8-OH-DPAT) | Kᵢ | 5.09 ± 1.03 nM | [7] | |

| Human | GTPγS Binding | Intrinsic Activity | 70.0 ± 6.3% | [6][7] | |

| Human | GTPγS Binding | EC₅₀ | 98.0 ± 34.9 nM | [7] | |

| Histamine H₁ Receptor | Human | Radioligand Binding | Kᵢ | 7.46 ± 1.37 nM | [7][8] |

Table 2: In Vivo Effects of this compound in Rats

| Study Type | Brain Region | Dosage (mg/kg) | Effect | Reference |

| Microdialysis | Frontal Cortex | 3 | Dose-dependent increase in extracellular 5-HT | [6][7] |

| Frontal Cortex | 10 | Dose-dependent increase in extracellular 5-HT | [6][7] | |

| Forced Swim Test | - | 1 (2-week admin.) | Significant reduction in immobility time | [6][7] |

| Olfactory Bulbectomy Model | - | 1 (1- and 2-week admin.) | Reduction in emotional scores and open-field activity | [6][7] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Assays

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the human serotonin transporter (SERT) and 5-HT1A receptors.

-

Materials:

-

Membrane preparations expressing human SERT or 5-HT1A receptors.

-

Radioligands: [³H]citalopram for SERT and [³H]8-OH-DPAT for 5-HT1A receptors.

-

This compound and reference compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Membrane preparations are incubated with the respective radioligand and varying concentrations of this compound in the assay buffer.

-

Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., paroxetine for SERT).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC₅₀ values (concentration of this compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

-

The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

2. [³⁵S]GTPγS Binding Assay

-

Objective: To determine the functional activity (intrinsic activity and EC₅₀) of this compound at the human 5-HT1A receptor.

-

Materials:

-

Membranes from cells expressing human 5-HT1A receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound and a full agonist (e.g., 8-OH-DPAT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Cell membranes are pre-incubated with GDP to ensure G proteins are in their inactive state.

-

The membranes are then incubated with varying concentrations of this compound (or a reference agonist) in the presence of [³⁵S]GTPγS.

-

Basal binding is measured in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The incubation is conducted at a controlled temperature (e.g., 30°C) for a specific time.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

-

The EC₅₀ (concentration of this compound that produces 50% of the maximal response) and the intrinsic activity (maximal effect of this compound relative to a full agonist) are determined from the concentration-response curves.

-

In Vivo Studies

1. In Vivo Microdialysis in the Rat Frontal Cortex

-

Objective: To measure the effect of this compound on extracellular serotonin levels in the rat brain.

-

Materials:

-

Adult male rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC system with electrochemical detection.

-

This compound.

-

-

Protocol:

-

Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the frontal cortex.

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with aCSF at a low flow rate.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular serotonin levels.

-

This compound is administered (e.g., subcutaneously or orally).

-

Dialysate collection continues to monitor changes in serotonin levels post-administration.

-

The concentration of serotonin in the dialysate samples is quantified using HPLC with electrochemical detection.

-

The results are expressed as a percentage change from the baseline levels.

-

2. Rat Forced Swim Test

-

Objective: To assess the antidepressant-like activity of this compound.

-

Materials:

-

Adult male rats.

-

A cylindrical container filled with water (e.g., 25°C).

-

This compound or vehicle control.

-

Video recording and analysis software.

-

-

Protocol:

-

Rats are administered this compound or vehicle for a specified period (e.g., daily for 2 weeks).

-

On the test day, each rat is placed individually into the cylinder of water for a set duration (e.g., 5-6 minutes).

-

The behavior of the rat is recorded.

-

The duration of immobility (floating with only minor movements to keep the head above water) is scored by a trained observer or using automated software.

-

A reduction in immobility time is indicative of an antidepressant-like effect.

-

3. Olfactory Bulbectomy Model in Rats

-

Objective: To evaluate the antidepressant and anxiolytic-like effects of this compound in a surgical model of depression.

-

Materials:

-

Adult male rats.

-

Surgical instruments for olfactory bulbectomy.

-

Anesthesia.

-

Open-field apparatus.

-

This compound or vehicle control.

-

-

Protocol:

-

Rats undergo bilateral olfactory bulbectomy or a sham surgery.

-

A recovery period of several weeks is allowed for the development of behavioral changes characteristic of the model (e.g., hyperactivity in a novel environment, anxiety-like behaviors).

-

Following recovery, rats are treated with this compound or vehicle for a specified duration (e.g., 1-2 weeks).

-

Behavioral assessments, such as the open-field test to measure locomotor activity and anxiety-related behaviors, are conducted.

-

Emotionality scoring based on the animal's reactivity to handling may also be performed.

-

A reduction in hyperactivity and emotionality scores suggests antidepressant and anxiolytic-like efficacy.

-

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent dual-acting compound with high affinity for both the serotonin transporter and the 5-HT1A receptor. Its partial agonism at the 5-HT1A receptor, combined with SERT inhibition, is supported by both in vitro functional assays and in vivo neurochemical and behavioral studies. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this compound and similar molecules in the field of antidepressant drug discovery.

References

- 1. animal.research.wvu.edu [animal.research.wvu.edu]

- 2. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Olfactory bulbectomy induces nociceptive alterations associated with gliosis in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Olfactory Bulbectomy Surgery [bio-protocol.org]

- 8. This compound, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]

DSP-1053: A Technical Whitepaper on its Chemical Structure, Properties, and Dual-Action Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSP-1053 is a novel investigational molecule identified as a potent serotonin reuptake inhibitor (SSRI) with the unique characteristic of also acting as a partial agonist at the 5-HT1A receptor. This dual mechanism of action suggests potential for a rapid-acting antidepressant effect with a favorable side-effect profile compared to traditional SSRIs. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the pharmacological profile of this compound, supported by detailed experimental protocols and data presented for scientific evaluation.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 6-(2-{4-[4-Bromo-3-(2-methoxyethoxy)benzyl]piperidin-1-yl}ethyl)-2,3-dihydro-4H-chromen-4-one benzenesulfonate, is a benzylpiperidine derivative.[1][2][3] Its chemical structure is depicted in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound benzenesulfonate.

Caption: The chemical structure of this compound benzenesulfonate.

A summary of its known physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₂H₃₆BrNO₇S | [1] |

| Molecular Weight | 686.6 g/mol | [1] |

| CAS Number | 1176326-81-1 | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL), 40% PEG300, 5% Tween-80 in saline (≥ 2.5 mg/mL), and 20% SBE-β-CD in saline (≥ 2.5 mg/mL).[2] | [2] |

Pharmacological Profile

This compound exhibits a dual-action mechanism, targeting both the serotonin transporter (SERT) and the 5-HT1A receptor.

In Vitro Pharmacology

The in vitro binding affinity and functional activity of this compound have been characterized in various assays.

Table 2: In Vitro Pharmacological Data for this compound

| Target | Assay Type | Species | Parameter | Value (mean ± SEM) | Reference |

| Serotonin Transporter (SERT) | [³H]citalopram binding | Human | Kᵢ | 1.02 ± 0.06 nmol/L | [1][4] |

| [³H]citalopram binding | Rat | Kᵢ | 0.489 ± 0.039 nmol/L | [1] | |

| [³H]5-HT uptake | Human (CHO cells) | IC₅₀ | 2.47 ± 0.41 nmol/L | [1] | |

| 5-HT1A Receptor | [³H]8-OH-DPAT binding | Human | Kᵢ | 5.05 ± 1.07 nmol/L | [1][4] |

| [³H]8-OH-DPAT binding | Rat | Kᵢ | 5.09 ± 1.03 nmol/L | [1] | |

| GTPγS binding | Human (CHO cells) | Intrinsic Activity | 70.0 ± 6.3% | [1][4] | |

| EC₅₀ | 98.0 ± 34.9 nmol/L | [1] | |||

| Histamine H₁ Receptor | Radioligand binding | Not specified | Kᵢ | 7.46 ± 1.37 nmol/L | [1] |

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the antidepressant-like and anxiolytic-like effects of this compound.

Table 3: In Vivo Pharmacological Data for this compound

| Model | Species | Administration | Dose | Effect | Reference |

| Microdialysis | Rat | Single, p.o. | 3 and 10 mg/kg | Dose-dependent increase in extracellular 5-HT levels in the frontal cortex. | [1][4] |

| Forced Swimming Test | Rat | 2-week, p.o. | 1 mg/kg | Significant reduction in immobility time. | [1][4] |

| Olfactory Bulbectomy | Rat | 1- and 2-week, p.o. | Not specified | Reduction in emotional scores and open-field activity. | [1][4] |

| Emesis Model | Rat and Suncus murinus | Single, p.o. | 10, 30, 60, or 100 mg/kg | Induced emesis. | [1] |

| Multiple, p.o. | Not specified | Decreased number of vomiting episodes over time. | [1][4] |

Signaling Pathway and Mechanism of Action

The therapeutic potential of this compound is attributed to its synergistic action on two key components of the serotonergic system.

References

- 1. This compound, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

DSP-1053: A Technical Examination of its Impact on Extracellular Serotonin Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-1053 is a novel investigational compound characterized by a dual mechanism of action: potent inhibition of the serotonin transporter (SERT) and partial agonism of the serotonin 1A (5-HT1A) receptor.[1][2][3][4][5][6] This unique pharmacological profile suggests its potential as a therapeutic agent for major depressive disorder, aiming for a more rapid onset of action and an improved side-effect profile compared to conventional selective serotonin reuptake inhibitors (SSRIs).[1][2] This technical guide provides an in-depth analysis of the preclinical data concerning this compound's effect on extracellular serotonin levels, detailing its receptor binding and functional activity, and outlining the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound's primary mechanism involves the blockade of SERT, the principal protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2][7] By inhibiting SERT, this compound effectively increases the concentration and prolongs the availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

Simultaneously, this compound acts as a partial agonist at 5-HT1A receptors.[1][2] These receptors are located both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically.[8][9] The partial agonism at presynaptic 5-HT1A autoreceptors is hypothesized to mitigate the initial, often therapy-limiting, side effects of SERT inhibition, such as nausea and emesis, and may contribute to a faster therapeutic onset by preventing the sharp decrease in neuronal firing that can occur with SSRIs.[1][9]

Quantitative Pharmacological Profile

The following tables summarize the key in vitro binding affinities and functional activities of this compound.

Table 1: Serotonin Transporter (SERT) Binding and Inhibition

| Parameter | Species | Value (mean ± SEM) |

| Kᵢ for [³H]citalopram binding | Human | 1.02 ± 0.06 nmol/L |

| Kᵢ for [³H]citalopram binding | Rat | 0.489 ± 0.039 nmol/L |

| IC₅₀ for [³H]5-HT uptake inhibition | Human | 2.74 ± 0.41 nmol/L |

Data sourced from Kato et al. (2015).[1]

Table 2: 5-HT1A Receptor Binding and Functional Activity

| Parameter | Species | Value (mean ± SEM) |

| Kᵢ for [³H]8-OH-DPAT binding | Human | 5.05 ± 1.07 nmol/L |

| Kᵢ for [³H]8-OH-DPAT binding | Rat | 5.09 ± 1.03 nmol/L |

| Intrinsic Activity (GTPγS assay) | Human | 70.0 ± 6.3% |

| EC₅₀ (GTPγS assay) | Human | 98.0 ± 34.9 nmol/L |

Data sourced from Kato et al. (2015).[1]

Table 3: Off-Target Receptor Binding

| Receptor/Enzyme | Kᵢ (nmol/L) or % Inhibition |

| Histamine H₁ Receptor | 7.46 ± 1.37 |

| Other 28 Receptors | Kᵢ > 100 nmol/L |

| Catechol-O-methyltransferase (pig) | 0.00% inhibition at 1 µmol/L |

| Monoamine oxidase-A (human) | 5.28% inhibition at 1 µmol/L |

| Monoamine oxidase-B (human) | 0.19% inhibition at 1 µmol/L |

Data sourced from Kato et al. (2015).[1]

In Vivo Effects on Extracellular Serotonin

Microdialysis studies in rats have demonstrated that acute administration of this compound leads to a dose-dependent increase in extracellular serotonin levels in the brain.[1][2] This in vivo evidence directly supports the compound's mechanism of action as a potent serotonin reuptake inhibitor.[1]

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Kᵢ) of this compound for human and rat SERT and 5-HT1A receptors.

-

Methodology:

-

Cell membranes expressing either human serotonin transporter or human/rat 5-HT1A receptors were used.[1]

-

For SERT binding, [³H]citalopram was used as the radioligand.[1]

-

For 5-HT1A receptor binding, [³H]8-OH-DPAT was used as the radioligand.[1]

-

This compound at various concentrations was incubated with the cell membranes and the respective radioligand.

-

The amount of bound radioligand was measured to determine the inhibitory constant (Kᵢ) of this compound.

-

2. Serotonin Uptake Inhibition Assay:

-

Objective: To measure the functional inhibition of serotonin uptake by this compound.

-

Methodology:

3. GTPγS Functional Assay:

-

Objective: To determine the intrinsic agonistic activity of this compound at the human 5-HT1A receptor.

-

Methodology:

-

Cell membranes from CHO cells expressing the human 5-HT1A receptor were used.[1]

-

The binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, was measured in the presence of this compound. Agonist binding to G-protein coupled receptors like 5-HT1A stimulates the binding of GTPγS.

-

The intrinsic activity was expressed as a percentage of the maximal stimulation achieved by a full agonist.[1]

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular serotonin levels in the rat brain.

-

Methodology:

-

Male Sprague-Dawley rats were used for the study.

-

A microdialysis probe was surgically implanted into the frontal cortex.

-

Following a recovery period, the probe was perfused with artificial cerebrospinal fluid.

-

This compound was administered at doses of 3 and 10 mg/kg.[1][2]

-

Dialysate samples were collected at regular intervals and the concentration of serotonin was determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Visualizations

Caption: Mechanism of action of this compound at the serotonergic synapse.

Caption: Experimental workflow for in vivo microdialysis study.

Conclusion

This compound demonstrates a potent and dual mechanism of action, effectively inhibiting serotonin reuptake while simultaneously acting as a partial agonist at 5-HT1A receptors. In vitro data confirms high-affinity binding and functional activity at these targets. Crucially, in vivo microdialysis studies provide direct evidence that this pharmacological profile translates to a significant, dose-dependent increase in extracellular serotonin levels in the brain. This comprehensive preclinical profile underscores the potential of this compound as a novel antidepressant with a differentiated mechanism of action. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety profile in patient populations.

References

- 1. This compound, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. youtube.com [youtube.com]

- 8. ClinPGx [clinpgx.org]

- 9. mdpi.com [mdpi.com]

In-depth Technical Guide: Pharmacokinetics and Bioavailability of DSP-1053 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of DSP-1053, a novel therapeutic agent, in rodent models. The data and methodologies presented are compiled from preclinical studies to support further research and development efforts.

Core Findings: Pharmacokinetic Profile of this compound in Rats

A pivotal study in male Sprague-Dawley rats established the pharmacokinetic parameters of this compound following both intravenous (IV) and oral (PO) administration. The results, summarized below, offer insights into the absorption, distribution, and elimination characteristics of the compound.

Table 1: Pharmacokinetic Parameters of this compound in Male Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 133 ± 15 | 87.8 ± 17.1 |

| Tmax (h) | 0.083 | 2.0 ± 1.0 |

| AUC₀-∞ (ng·h/mL) | 211 ± 13 | 816 ± 98 |

| t₁/₂ (h) | 3.5 ± 0.3 | 4.9 ± 0.5 |

| Bioavailability (%) | - | 38.7 |

Data are presented as mean ± standard deviation.

Experimental Protocols

A detailed understanding of the experimental design is crucial for the interpretation and replication of these findings.

Pharmacokinetic Study in Rats

A study was conducted to evaluate the pharmacokinetics of this compound in male Crl:CD(SD) rats.[1]

-

Animal Model: Male Crl:CD(SD) rats were used for the study.

-

Administration:

-

Intravenous (IV): A single dose of 1 mg/kg of this compound was administered.

-

Oral (PO): A single dose of 10 mg/kg of this compound was administered. For oral administration, this compound was dissolved in 0.5% methylcellulose.

-

-

Blood Sampling: Blood samples were collected at specific time points post-administration.

-

IV Administration: 0.083, 0.25, 0.5, 1, 2, 4, 6, and 24 hours.

-

PO Administration: 0.25, 0.5, 1, 2, 4, 6, and 24 hours.

-

-

Analysis: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Bioanalytical Method for this compound Quantification

While the specific details of the HPLC-MS/MS method used in the primary study are not publicly available, a general workflow for such an analysis is described below.

Mechanism of Action: Signaling Pathway

This compound is a novel serotonin reuptake inhibitor that also exhibits partial agonistic activity at the 5-HT1A receptor.[1] This dual mechanism is believed to contribute to its therapeutic effects. The following diagram illustrates the proposed signaling pathway.

Experimental Workflow: Pharmacokinetic Study

The logical flow of the pharmacokinetic study in rodent models is depicted in the diagram below, from animal preparation to data analysis.

References

Preclinical Profile of DSP-1053: A Novel Antidepressant Candidate

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on DSP-1053, a novel dual-acting compound with potential as a rapid-onset antidepressant. The following sections detail its pharmacological activity, efficacy in established animal models of depression, and key experimental protocols utilized in its evaluation.

Core Pharmacological Data

This compound is characterized as a potent serotonin reuptake inhibitor (SRI) with partial agonist activity at the serotonin 1A (5-HT1A) receptor. This dual mechanism is hypothesized to contribute to a faster therapeutic onset and potentially a more favorable side-effect profile compared to conventional selective serotonin reuptake inhibitors (SSRIs).

In Vitro Binding Affinities and Functional Activity

The in vitro profile of this compound demonstrates high affinity for both the human serotonin transporter (SERT) and the 5-HT1A receptor. Its functional activity as a partial agonist at the 5-HT1A receptor is also confirmed.

| Target | Species | Assay Type | Parameter | Value (nmol/L) |

| Serotonin Transporter (SERT) | Human | [3H]citalopram binding | Ki | 1.02 ± 0.06[1][2] |

| Serotonin Transporter (SERT) | Rat | [3H]citalopram binding | Ki | 0.489 ± 0.039[1] |

| 5-HT1A Receptor | Human | [3H]8-OH-DPAT binding | Ki | 5.05 ± 1.07[1][2] |

| 5-HT1A Receptor | Rat | [3H]8-OH-DPAT binding | Ki | 5.09 ± 1.03[1] |

| Serotonin Transporter (SERT) | Human | [3H]5-HT uptake | IC50 | 2.74 ± 0.41[1][2] |

| 5-HT1A Receptor | Human | GTPγS assay | EC50 | 98.0 ± 34.9[1] |

| 5-HT1A Receptor | Human | GTPγS assay | Intrinsic Activity | 70.0 ± 6.3%[1][2] |

Off-Target Receptor and Enzyme Binding

To assess its selectivity, this compound was screened against a panel of other receptors and enzymes. The results indicate a high degree of selectivity, with significant affinity only observed for the histamine H1 receptor.

| Target | Parameter | Value (nmol/L) | Percent Inhibition |

| Histamine H1 Receptor | Ki | 7.46 ± 1.37[1] | |

| Other 28 Receptors | Ki | > 100[1] | |

| Catechol-O-methyltransferase (pig) | 0.00%[1] | ||

| Monoamine oxidase-A (human) | 5.28%[1] | ||

| Monoamine oxidase-B (human) | 0.19%[1] |

In Vivo Efficacy and Pharmacodynamics

Preclinical studies in rodent models demonstrate the antidepressant-like effects of this compound and its ability to modulate central serotonin levels.

Microdialysis in Rats

In vivo microdialysis studies in rats showed that acute administration of this compound dose-dependently increased extracellular serotonin (5-HT) levels in the frontal cortex.[1][2]

Forced Swimming Test in Rats

This compound exhibited antidepressant-like activity in the rat forced swimming test, a standard model for predicting antidepressant efficacy. Notably, a significant reduction in immobility time was observed after a shorter duration of treatment compared to the SSRI paroxetine.

| Compound | Dose (mg/kg) | Treatment Duration | Outcome |

| This compound | 1 | 2 weeks | Significant reduction in immobility time[1][2] |

| Paroxetine | 3 and 10 | 3 weeks | Significant reduction in immobility time[1][2] |

Olfactory Bulbectomy Model in Rats

In the olfactory bulbectomy model, which mimics certain behavioral and neurochemical aspects of depression, this compound demonstrated an earlier onset of action in reducing hyperemotionality and hyperactivity compared to paroxetine.

| Compound | Treatment Duration | Outcome |

| This compound | 1 and 2 weeks | Reduction in emotional scores and open field activity[1][2] |

| Paroxetine | 2 weeks | Reduction in emotional scores and open field activity[1][2] |

Pharmacokinetic Profile in Rats

Pharmacokinetic studies were conducted in male Crl:CD(SD) rats to determine the profile of this compound following intravenous (i.v.) and oral (p.o.) administration.[1] Blood samples were collected at various time points up to 24 hours post-dosing.[1]

| Route of Administration | Dose (mg/kg) |

| Intravenous (i.v.) | 1[1] |

| Oral (p.o.) | 10[1] |

Mechanism of Action and Signaling Pathways

The proposed mechanism of action for this compound involves a synergistic effect of SERT inhibition and 5-HT1A partial agonism.

Caption: Dual mechanism of this compound at the synapse.

Experimental Workflows

The preclinical evaluation of this compound followed a structured workflow from in vitro characterization to in vivo efficacy testing.

Caption: Preclinical evaluation workflow for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for human and rat SERT and 5-HT1A receptors.

-

SERT Binding:

-

Radioligand: [3H]citalopram.

-

Tissue Source: Membranes from Chinese hamster ovary (CHO) cells expressing human or rat SERT.

-

Procedure: Cell membranes were incubated with [3H]citalopram and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a competing ligand. Bound radioactivity was measured by liquid scintillation counting.

-

-

5-HT1A Receptor Binding:

-

Radioligand: [3H]8-OH-DPAT.

-

Tissue Source: Membranes from CHO cells expressing human or rat 5-HT1A receptors.

-

Procedure: Similar to the SERT binding assay, cell membranes were incubated with [3H]8-OH-DPAT and a range of this compound concentrations.

-

In Vitro Functional Assays

-

Objective: To assess the functional activity of this compound at the human SERT and 5-HT1A receptor.

-

5-HT Uptake Assay:

-

Cell Line: CHO cells expressing human SERT.

-

Substrate: [3H]5-HT.

-

Procedure: Cells were incubated with varying concentrations of this compound prior to the addition of [3H]5-HT. The uptake of radiolabeled serotonin was measured to determine the inhibitory concentration (IC50).

-

-

GTPγS Binding Assay:

-

Objective: To determine the partial agonist activity at the 5-HT1A receptor.

-

Tissue Source: Membranes from CHO cells expressing the human 5-HT1A receptor.

-

Procedure: The assay measures the binding of [35S]GTPγS to G-proteins upon receptor activation. Membranes were incubated with this compound, and the stimulation of [35S]GTPγS binding was quantified to determine the EC50 and intrinsic activity relative to a full agonist.

-

Animal Models of Depression

-

Animals: Male rats were used for these studies.

-

Forced Swimming Test:

-

Procedure: Rats were individually placed in a cylinder of water from which they could not escape. The test consists of a pre-test session followed by a test session 24 hours later. During the test session, the duration of immobility was recorded. This compound or vehicle was administered chronically before the test.

-

-

Olfactory Bulbectomy (OBX) Model:

-

Procedure: A surgical ablation of the olfactory bulbs was performed on anesthetized rats. After a recovery period, the animals exhibit behavioral changes such as hyperactivity in a novel environment and hyperemotionality. This compound or vehicle was administered chronically, and behavioral assessments were conducted in an open-field test.

-

In Vivo Microdialysis

-

Objective: To measure extracellular levels of serotonin in the brain.

-

Procedure: A microdialysis probe was stereotaxically implanted into the frontal cortex of anesthetized rats. Following a recovery period, artificial cerebrospinal fluid was perfused through the probe, and dialysate samples were collected at regular intervals before and after the administration of this compound. Serotonin concentrations in the dialysate were quantified using high-performance liquid chromatography (HPLC).

This guide consolidates the key preclinical findings on this compound, providing a comprehensive resource for researchers in the field of antidepressant drug discovery and development. The data suggests that this compound's unique pharmacological profile may translate into significant clinical advantages.

References

- 1. This compound, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

DSP-1053: A Preclinical Exploration of a Fast-Acting Antidepressant Candidate

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Major depressive disorder (MDD) remains a significant global health challenge, with a substantial number of patients experiencing inadequate response or delayed onset of action with currently available treatments. This document provides a comprehensive technical overview of DSP-1053, a novel dual-action molecule with the potential for rapid antidepressant effects. This compound is a potent serotonin transporter (SERT) inhibitor and a partial agonist of the serotonin 1A (5-HT1A) receptor.[1][2][3][4] This whitepaper consolidates the available preclinical data on this compound, detailing its pharmacological profile, efficacy in established animal models of depression, and the underlying proposed mechanism of action. The information is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of next-generation antidepressants.

Introduction

The therapeutic lag of several weeks to months associated with standard antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs), presents a critical unmet need in the treatment of MDD. The "monoamine hypothesis" has long guided antidepressant development, focusing on enhancing synaptic levels of neurotransmitters like serotonin.[2] However, the delayed clinical response suggests that downstream neuroadaptive changes, rather than immediate increases in serotonin, are crucial for therapeutic efficacy.

This compound was developed as a potential solution to this therapeutic delay. By combining SERT inhibition with 5-HT1A partial agonism, this compound is designed to provide a more immediate and robust enhancement of serotonergic neurotransmission.[1][4] The 5-HT1A receptor agonism is hypothesized to counteract the initial negative feedback mechanisms often seen with SSRIs alone, thereby accelerating the therapeutic response.[1] This document synthesizes the key preclinical findings that support the investigation of this compound as a fast-acting antidepressant.

Pharmacological Profile

This compound exhibits a high affinity for both the human serotonin transporter and the 5-HT1A receptor, with a favorable selectivity profile.

Binding Affinity and Functional Activity

The in vitro pharmacological characteristics of this compound have been determined through radioligand binding and functional assays. The key quantitative data are summarized in the table below.

| Target | Parameter | Value (nmol/L) | Species | Reference |

| Serotonin Transporter (SERT) | Kᵢ (vs. [³H]citalopram) | 1.02 ± 0.06 | Human | [1][4] |

| IC₅₀ ([³H]5-HT uptake) | 2.74 ± 0.41 | Human | [1][4] | |

| 5-HT1A Receptor | Kᵢ (vs. [³H]8-OH-DPAT) | 5.05 ± 1.07 | Human | [1][4] |

| Intrinsic Activity | 70.0 ± 6.3% | Human | [1][4] |

Table 1: In Vitro Pharmacological Profile of this compound

Off-Target Activity

This compound has been screened against a panel of other receptors and enzymes to assess its selectivity. At a concentration of 1 µmol/L, it showed a notable affinity for the histamine H₁ receptor (Kᵢ = 7.46 ± 1.37 nmol/L).[1] However, its affinity for 28 other tested receptors was weak (Kᵢ values > 100 nmol/L).[1] Furthermore, this compound did not significantly inhibit catechol-O-methyltransferase (COMT) or monoamine oxidase-A and -B (MAO-A and MAO-B).[1]

Metabolism

A significant advantage of this compound is its low contribution from the cytochrome P450 2D6 (CYP2D6) enzyme to its metabolism.[2][5] This is a desirable characteristic as CYP2D6 is highly polymorphic, and reduced reliance on this enzyme can lead to a more predictable pharmacokinetic profile across different patient populations.[2]

Preclinical Efficacy

The antidepressant-like and anxiolytic-like effects of this compound have been evaluated in several well-established rodent models. These studies have consistently demonstrated a rapid onset of action compared to traditional SSRIs.

In Vivo Neurochemistry: Microdialysis

In vivo microdialysis studies in rats were conducted to measure the effect of this compound on extracellular serotonin levels in the brain. A single administration of this compound at doses of 3 and 10 mg/kg resulted in a dose-dependent increase in extracellular 5-HT levels in the rat frontal cortex, confirming its in vivo target engagement.[1][4]

Behavioral Models of Antidepressant Activity

The forced swimming test is a widely used behavioral despair model to screen for potential antidepressant drugs. In this test, a reduction in immobility time is indicative of an antidepressant-like effect.

| Compound | Dose (mg/kg) | Treatment Duration | Change in Immobility Time | Reference |

| This compound | 1 | 2 weeks | Significant reduction | [1][4] |

| Paroxetine | 3 and 10 | 3 weeks | Significant reduction | [1][4] |

Table 2: Efficacy of this compound in the Rat Forced Swimming Test

As shown in Table 2, this compound demonstrated a significantly faster onset of action in reducing immobility time compared to paroxetine.[1][4]

The olfactory bulbectomy model in rats is a well-validated model of depression that mimics several behavioral and neurochemical changes observed in depressed patients.

| Compound | Treatment Duration | Effect on Emotional Scores and Open Field Activity | Reference |

| This compound | 1 and 2 weeks | Reduction | [1][4] |

| Paroxetine | 2 weeks | Reduction | [1][4] |

Table 3: Efficacy of this compound in the Olfactory Bulbectomy Model

This compound showed a beneficial effect on both emotional scores and activity in the open field test after just one week of administration, whereas paroxetine required two weeks to produce a similar effect.[1][4]

Mechanism of Action: Signaling Pathways and Experimental Workflows

The proposed mechanism for the fast-acting antidepressant effects of this compound is its dual action on both SERT and 5-HT1A receptors.

Proposed Signaling Pathway of this compound

The following diagram illustrates the hypothesized signaling pathway of this compound. By inhibiting SERT, this compound increases the concentration of serotonin in the synaptic cleft. Simultaneously, its partial agonism at postsynaptic 5-HT1A receptors is thought to directly activate downstream signaling cascades, while its action at presynaptic 5-HT1A autoreceptors may reduce the negative feedback that typically slows the onset of action of SSRIs.

Caption: Proposed dual mechanism of action of this compound.

Experimental Workflow: Rat Forced Swimming Test

The following diagram outlines the typical experimental workflow for evaluating the antidepressant-like effects of a compound using the rat forced swimming test.

Caption: Workflow for the rat forced swimming test.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key experiments cited in this whitepaper.

In Vitro Binding and Functional Assays

-

SERT and 5-HT1A Receptor Binding: Radioligand binding assays were performed using human recombinant receptors. For SERT, [³H]citalopram was used as the radioligand, and for the 5-HT1A receptor, [³H]8-OH-DPAT was used. Membranes were incubated with the radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a known ligand. Radioactivity was measured using a liquid scintillation counter, and Kᵢ values were calculated.

-

Serotonin Uptake Assay: Chinese hamster ovary (CHO) cells expressing the human SERT were used. Cells were incubated with [³H]5-HT and different concentrations of this compound. The uptake of [³H]5-HT was terminated, and intracellular radioactivity was measured to determine the IC₅₀ value.

-

5-HT1A Receptor Functional Assay: The intrinsic activity of this compound at the human 5-HT1A receptor was determined using a [³⁵S]GTPγS binding assay in CHO cell membranes expressing the receptor. The stimulation of [³⁵S]GTPγS binding by this compound was measured and compared to that of a full agonist to determine the percentage of intrinsic activity.

In Vivo Microdialysis

-

Animals: Male rats were used.

-

Surgery: A guide cannula was stereotaxically implanted into the frontal cortex.

-

Procedure: After a recovery period, a microdialysis probe was inserted through the guide cannula. Artificial cerebrospinal fluid was perfused through the probe at a constant flow rate. After a stabilization period, baseline dialysate samples were collected. This compound or vehicle was administered, and dialysate samples were collected at regular intervals.

-

Analysis: The concentration of 5-HT in the dialysate was determined by high-performance liquid chromatography (HPLC) with electrochemical detection.

Rat Forced Swimming Test

-

Apparatus: A cylindrical tank filled with water (23-25°C).

-

Procedure:

-

Pre-test (Day 1): Rats were individually placed in the water tank for a 15-minute session.

-

Test (Day 2): 24 hours after the pre-test, rats were administered this compound, paroxetine, or vehicle. At a specified time after dosing, they were placed back in the water tank for a 5-minute test session.

-

-

Scoring: The duration of immobility during the 5-minute test session was recorded by a trained observer or using an automated video tracking system. Immobility was defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

Olfactory Bulbectomy Model

-

Surgery: Male rats were anesthetized, and the olfactory bulbs were surgically removed by aspiration. Sham-operated rats underwent the same surgical procedure without the removal of the bulbs.

-

Recovery: Animals were allowed to recover for a period of at least two weeks.

-

Behavioral Testing: Following the recovery period, the animals were subjected to a battery of behavioral tests, including:

-

Open Field Test: To assess locomotor activity and anxiety-like behavior. Parameters measured include distance traveled, time spent in the center versus the periphery of the arena.

-

Emotionality Scoring: A checklist of specific behaviors (e.g., startle response, aggression, irritability) was used to derive an emotionality score.

-

-

Drug Treatment: this compound, paroxetine, or vehicle was administered daily throughout the behavioral testing period.

Clinical Development Status

As of the latest available information, there is no publicly accessible data from clinical trials of this compound in humans. A review of the development pipeline of Sumitomo Pharma, the originator of the compound, does not currently list this compound as being in active clinical development for major depressive disorder.[6] Researchers and professionals interested in the clinical progression of this compound are encouraged to monitor publications and clinical trial registries for any future updates.

Conclusion

The preclinical data for this compound strongly suggest its potential as a fast-acting antidepressant. Its dual mechanism of action, combining potent SERT inhibition and 5-HT1A partial agonism, appears to translate into a more rapid onset of efficacy in established animal models compared to a standard SSRI. The favorable metabolic profile of this compound further enhances its potential as a drug candidate. While the lack of available clinical trial data is a notable limitation, the robust preclinical findings presented in this whitepaper provide a solid foundation for its potential future investigation and highlight a promising strategy for the development of next-generation antidepressants with a more rapid therapeutic onset.

References

- 1. This compound, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSP‐1053, a novel serotonin reuptake inhibitor with 5‐HT<sub>1A</sub>partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats | CiNii Research [cir.nii.ac.jp]

- 5. Discovery of this compound, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1Areceptor agonistic activity [hero.epa.gov]

- 6. Development Pipeline | Sumitomo Pharma [sumitomo-pharma.com]

Methodological & Application

Application Notes and Protocols for In-Vivo Testing of DSP-1053 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-1053 is a novel investigational compound characterized by a dual mechanism of action: it is a potent serotonin transporter (SERT) inhibitor and a partial agonist of the 5-HT1A receptor.[1][2][3] This unique pharmacological profile suggests potential for a rapid-onset antidepressant effect with a favorable side-effect profile.[4][5][6][7] Preclinical evaluation in rodent models is a critical step in elucidating the therapeutic potential and safety of this compound. These application notes provide detailed protocols for the in-vivo assessment of this compound in rats, covering pharmacokinetic profiling, efficacy evaluation in established behavioral models of depression, and initial safety and toxicology screening.

Mechanism of Action of this compound

This compound is a benzylpiperidine derivative that exhibits high binding affinity for both the human serotonin transporter (SERT) and the 5-HT1A receptor.[1][2][3] The compound acts as a potent inhibitor of serotonin reuptake, thereby increasing the concentration of serotonin in the synaptic cleft.[6][8][9] Simultaneously, its partial agonism at the 5-HT1A receptor is thought to contribute to a faster onset of antidepressant action and potentially mitigate some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs).[4][5][7]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in-vitro and in-vivo quantitative parameters reported for this compound.

Table 1: In-Vitro Binding and Activity of this compound

| Parameter | Species | Value | Reference |

| SERT Binding (Ki) | Human | 1.02 ± 0.06 nM | [4][5] |

| 5-HT1A Receptor Binding (Ki) | Human | 5.05 ± 1.07 nM | [4][5] |

| SERT Inhibition (IC50) | Human | 2.74 ± 0.41 nM | [4][5] |

| 5-HT1A Receptor Intrinsic Activity | Human | 70.0 ± 6.3% | [4][5] |

Table 2: In-Vivo Efficacy of this compound in Rat Models

| Model | Treatment Duration | Dose | Effect | Reference |

| Forced Swim Test | 2 weeks | 1 mg/kg | Significantly reduced immobility time | [4][5] |

| Olfactory Bulbectomy | 1-2 weeks | Not specified | Reduced emotional scores and activity | [4][5] |

| Microdialysis | Single dose | 3 and 10 mg/kg | Dose-dependent increase in extracellular 5-HT | [4][5] |

Experimental Protocols

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

-

Intravenous and oral gavage administration equipment

-

Blood collection tubes (with anticoagulant, e.g., EDTA)

-

Centrifuge

-

HPLC-MS/MS system for bioanalysis

Protocol:

-

Animal Acclimatization: House rats in a controlled environment for at least 5 days prior to the study.

-

Dosing:

-

Blood Sampling:

-

Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma.

-

Bioanalysis: Quantify this compound concentrations in plasma samples using a validated HPLC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

Experimental Workflow: Pharmacokinetic Study

Caption: Workflow for the pharmacokinetic study of this compound in rats.

Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of this compound in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Cylindrical water tanks (40 cm high, 20 cm diameter)

-

Water at 23-25°C

-

Video recording and analysis software

Protocol:

-

Pre-test Session (Day 1):

-

Test Session (Day 2):

-

Behavioral Scoring:

-

Score the duration of immobility (floating with minimal movements to keep the head above water).

-

An increase in swimming and climbing behavior, and a decrease in immobility, is indicative of an antidepressant-like effect.[12]

-

Olfactory Bulbectomy (OBX) Model

Objective: To assess the antidepressant-like effects of chronic this compound treatment in a surgical model of depression.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Surgical tools

-

This compound

Protocol:

-

Surgery:

-

Anesthetize the rats and mount them in a stereotaxic frame.

-

Perform bilateral olfactory bulbectomy by drilling holes in the skull and aspirating the olfactory bulbs.[13]

-

Sham-operated rats undergo the same procedure without bulb removal.

-

-

Recovery: Allow a 2-week recovery period post-surgery.

-

Treatment: Administer this compound or vehicle daily for 1-2 weeks.[5]

-

Behavioral Testing:

-

Assess depression-like behaviors such as hyperactivity in an open-field test.[14]

-

A reduction in hyperactivity in OBX rats following chronic treatment suggests an antidepressant effect.

-

Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity of this compound in rats.

Materials:

-

Male and female Sprague-Dawley rats

-

This compound

-

Oral gavage equipment

Protocol:

-

Dosing:

-

Observation:

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Repeated Dose 28-Day Oral Toxicity Study

Objective: To evaluate the potential toxicity of this compound after repeated oral administration for 28 days.

Materials:

-

Male and female Sprague-Dawley rats

-

This compound

-

Oral gavage equipment

Protocol:

-

Dosing:

-

Monitoring:

-

Conduct daily clinical observations and weekly body weight and food consumption measurements.

-

Perform hematology and clinical chemistry analyses at the end of the study.

-

-

Pathology:

-

Conduct a full necropsy and weigh major organs.

-

Perform histopathological examination of selected tissues.

-

Logical Flow for Preclinical In-Vivo Evaluation of this compound

Caption: Logical workflow for the preclinical in-vivo evaluation of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fda.gov [fda.gov]

- 5. oecd.org [oecd.org]

- 6. This compound, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of this compound, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of this compound, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1Areceptor agonistic activity [hero.epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Olfactory Bulbectomy Model of Depression Lowers Responding for Food in Male and Female Rats: The Modulating Role of Caloric Restriction and Response Requirement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The olfactory bulbectomized rat as a model of depression: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. chemsafetypro.com [chemsafetypro.com]

Application Notes and Protocols for DSP-1053 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of DSP-1053, a potent serotonin transporter (SERT) inhibitor and 5-HT1A receptor partial agonist, for use in preclinical animal research.

Compound Information

| Parameter | Value | Reference |

| Mechanism of Action | Potent SERT inhibitor and 5-HT1A receptor partial agonist | [1][2] |

| Binding Affinity (Ki) | Human SERT: 1.02 ± 0.06 nmol/L Human 5-HT1A Receptor: 5.05 ± 1.07 nmol/L | [1][2] |

| IC50 | Serotonin Transporter Inhibition: 2.74 ± 0.41 nmol/L | [1][2] |

| Intrinsic Activity | 5-HT1A Receptor: 70.0 ± 6.3% | [1][2] |

| Molecular Weight | 502.44 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [3] |

Dissolution of this compound for In Vivo Administration

This compound is a poorly soluble compound, requiring specific vehicles for in vivo administration. The choice of vehicle will depend on the intended route of administration and the experimental design. It is recommended to prepare fresh solutions on the day of use.[3] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[3]

Oral Administration Vehicles

For oral (p.o.) administration in rodent models, the following vehicles have been successfully used:

| Vehicle Composition | Maximum Solubility | Notes | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.98 mM) | Prepare by adding each solvent sequentially. | [3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.98 mM) | SBE-β-CD can improve the solubility and stability of hydrophobic compounds. | [3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.98 mM) | Suitable for lipophilic compounds. | [3] |

| 0.5% Methylcellulose in water | Not specified | Used in rat studies with this compound. | [4] |

| 40% Polyethylene glycol | Not specified | Used in Suncus murinus (shrew) emesis model. | [4] |

Intravenous Administration Vehicle

While specific literature on the intravenous (i.v.) vehicle for this compound is limited, a common approach for poorly soluble compounds is to use a co-solvent system. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been shown to be effective for i.v. administration of such compounds in rats without significant cardiovascular side effects.[5]

Note: Always perform a small-scale solubility test before preparing a large batch of dosing solution.

Administration Protocols

The following tables summarize dosages and administration routes for this compound in various rat models. Dosing volumes should be adjusted based on the animal's body weight, typically at 5 mL/kg for oral administration.[4]

| Animal Model | Species/Strain | Administration Route | Dosage (mg/kg) | Study Duration | Reference |

| Microdialysis | Wistar rats | Oral (p.o.) | 3 and 10 | Single dose | [1][4] |

| Forced Swimming Test | Not specified | Oral (p.o.) | 1 | 2 weeks | [1][2] |

| Olfactory Bulbectomy | Not specified | Oral (p.o.) | Not specified | 1 and 2 weeks | [1] |

| Pharmacokinetics | Sprague-Dawley (SD) rats | Oral (p.o.) and Intravenous (i.v.) | 10 (p.o.), 1 (i.v.) | Single dose | [4] |

| Emesis Model | Suncus murinus | Oral (p.o.) | 60 | Single and multiple doses | [1] |

Experimental Methodologies

Signaling Pathway of this compound

This compound exhibits a dual mechanism of action. It inhibits the serotonin transporter (SERT), increasing the concentration of serotonin (5-HT) in the synaptic cleft. Additionally, it acts as a partial agonist at the 5-HT1A autoreceptors, which can modulate serotonin release.

Caption: Dual mechanism of this compound action.

Experimental Workflow for Antidepressant-like Activity Assessment

A typical workflow for assessing the antidepressant-like effects of this compound involves animal model induction, drug administration, and behavioral testing.

Caption: Workflow for in vivo efficacy studies.

Forced Swim Test (FST) Protocol

The FST is a common behavioral test to assess antidepressant-like activity.

Apparatus:

-

A clear plastic cylinder (height: 45-50 cm, diameter: 20-30 cm).[1][6]

-

The cylinder should be filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.[6]

Procedure:

-

Pre-swim Session (Day 1): Place each rat in the cylinder for a 15-minute swim session. This serves as a baseline and induces a state of immobility on the subsequent day. After the session, remove the rat, gently dry it with a towel, and place it in a heated chamber (approx. 30°C) for 15 minutes before returning it to its home cage.[6]

-

Test Session (Day 2): Administer this compound or vehicle (typically 30-60 minutes before the test). Place the rat in the swim cylinder for a 5-minute test session.[6]

-

Scoring: Record the session and score the duration of the following behaviors:

-

Immobility: The rat remains floating with only minor movements necessary to keep its head above water.

-

Swimming: The rat shows active swimming motions, moving around the cylinder.

-

Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall.[6]

-

An antidepressant effect is indicated by a significant decrease in immobility time and an increase in swimming or climbing time compared to the vehicle-treated group.

Olfactory Bulbectomy (OBX) Surgical Protocol

Bilateral olfactory bulbectomy in rats is a widely used surgical model to induce depression-like behaviors.

Pre-operative Preparations:

-

Anesthetize the rat (e.g., with isoflurane or sodium pentobarbital at 50 mg/kg, i.p.).[7][8]

-

Shave the head and clean the surgical area with an antiseptic solution.[8][9]

-

Place the animal in a stereotaxic apparatus.[7]

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.[9]

-

Drill two burr holes (approximately 2 mm in diameter) through the skull to expose the olfactory bulbs. The coordinates are typically 7-8 mm anterior to bregma and 1.5-2 mm lateral to the midline.[7][9]

-

Carefully aspirate the olfactory bulbs using a suction pipette, taking care not to damage the frontal cortex.[7][9]

-

Fill the cranial cavity with a hemostatic sponge to control bleeding.[8][9]

-

Suture the skin incision.[9]

-

Apply a topical antibiotic to prevent infection.[9]

Post-operative Care:

-

Allow a recovery period of at least 3 weeks for the development of the characteristic behavioral phenotype.[8][9]

-

Handle the animals daily to reduce aggression.[8]

-

At the end of the study, verify the completeness of the bulbectomy via brain dissection.[9]

Behavioral Assessment: The primary behavioral change observed in OBX rats is hyperactivity in a novel environment. This is typically assessed using an open-field test, where the increased locomotor activity of OBX rats compared to sham-operated rats is measured. A reduction in this hyperactivity following chronic this compound treatment is indicative of an antidepressant-like effect.[10] The improvement in "hyperemotionality (HE) scores" mentioned in some studies likely refers to the attenuation of such behavioral changes.[11]

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. This compound, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. Olfactory Bulbectomy Surgery [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

- 9. Olfactory Bulbectomy Surgery [bio-protocol.org]

- 10. The olfactory bulbectomized rat as a model of depression: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inaudible airborne ultrasound affects emotional states in the olfactory bulbectomized rat depression model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating DSP-1053 Efficacy Using the Forced Swimming Test